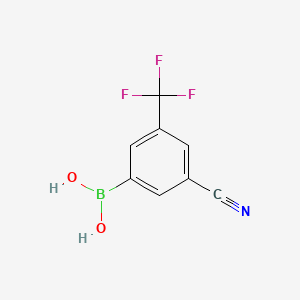

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-cyano-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJAWCWPRYNDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718338 | |

| Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212021-62-9 | |

| Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

Introduction

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is a specialized arylboronic acid derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its strategic disubstitution with two potent electron-withdrawing groups—a cyano (-CN) moiety and a trifluoromethyl (-CF₃) group—dramatically influences the electronic character of the phenyl ring and the reactivity of the boronic acid functional group. This guide provides a comprehensive examination of its core physicochemical properties, offering both foundational data and field-proven experimental insights for researchers, scientists, and drug development professionals. Understanding these characteristics is paramount for its effective application in complex synthetic pathways, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

Molecular and Structural Properties

The unique arrangement of substituents on the phenyl ring dictates the steric and electronic environment of the boronic acid, which in turn governs its reactivity and interaction with other molecules.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1212021-62-9[1][2] |

| Molecular Formula | C₈H₅BF₃NO₂[1][2] |

| Molecular Weight | 214.94 g/mol [2] |

| Purity | Typically ≥98%[2] |

The presence of the trifluoromethyl and cyano groups at the meta-positions relative to the boronic acid significantly enhances the Lewis acidity of the boron atom, a key factor in its chemical behavior.

Caption: Molecular structure of this compound.

Physical and Thermal Properties

The physical state and thermal stability are critical parameters for handling, storage, and reaction setup.

Table 2: Physical and Thermal Data

| Property | Value | Notes |

| Appearance | White to off-white powder/solid | Visual inspection at room temperature. |

| Melting Point | Not available in searched sources | A melting point of 217-220 °C is reported for the related compound 3,5-Bis(trifluoromethyl)phenylboronic acid.[3] |

| Solubility | Soluble in polar organic solvents | Phenylboronic acids are generally soluble in solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF), but insoluble in nonpolar solvents like petroleum ether and n-hexane. |

| Stability | Stable under recommended storage conditions | Arylboronic acids can be unstable under certain reaction and purification conditions, such as silica gel chromatography.[4][5][6][7] They are prone to dehydration to form cyclic boroxine anhydrides. |

Boronic Acid — Boroxine Equilibrium

Arylboronic acids, particularly in the solid state or upon heating, can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is an important consideration for accurate weighing and stoichiometry calculations in reactions.

Caption: Reversible dehydration of boronic acid to form a boroxine.

Chemical Properties and Reactivity

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. The potent electron-withdrawing nature of the -CN and -CF₃ groups is expected to significantly increase the Lewis acidity of this compound, thereby lowering its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8][9] This enhanced acidity can facilitate transmetalation in cross-coupling reactions.

The introduction of electron-withdrawing substituents generally increases the acidity of arylboronic acids.[10] For instance, the pKa values for meta and para isomers of (trifluoromethoxy)phenylboronic acid are about one unit lower than that of the parent phenylboronic acid.[8][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the pKa of boronic acids, which may have limited aqueous solubility.[11]

-

System Preparation: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Prepare a solution of the boronic acid (e.g., 0.01 M) in a suitable solvent system. Due to the low aqueous solubility of many arylboronic acids, a co-solvent system such as a 3:1 water:acetonitrile mixture may be required to ensure complete dissolution.[12]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[11] Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, fit the titration curve to a modified Henderson-Hasselbalch equation.[13]

Reactivity in Suzuki-Miyaura Coupling

This compound is primarily designed for use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The electron-deficient nature of the aromatic ring enhances its reactivity as a coupling partner.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Solvent | Expected Chemical Shifts (ppm) |

| ¹H NMR | DMSO-d₆ | Aromatic protons would appear as multiplets in the downfield region (typically >7.5 ppm). The B(OH)₂ protons would likely appear as a broad singlet, which is exchangeable with D₂O. For example, in 4-Trifluoromethylphenylboronic acid, aromatic protons appear between 7.5-8.2 ppm in DMSO-d6.[14] |

| ¹³C NMR | DMSO-d₆ | Aromatic carbons would show complex splitting patterns due to C-F coupling. The carbon attached to the boron atom (ipso-carbon) would be broad. |

| ¹⁹F NMR | DMSO-d₆ | A sharp singlet corresponding to the -CF₃ group is expected. For 5-Trifluoromethyl-2-formylphenylboronic acid, this signal appears at -64.4 ppm.[10] |

| ¹¹B NMR | DMSO-d₆ | A broad singlet is expected in the range of 27-30 ppm, characteristic of a trigonal boronic acid.[10] |

Solubility Assessment

Solubility is a critical parameter influencing bioavailability, formulation strategies, and bioassay performance.[15] For drug discovery, a solubility of greater than 60 µg/mL is often considered a benchmark.[15]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[16]

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, methanol).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[16]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[17]

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17] Construct a calibration curve with known standards to ensure accurate quantification.

Safety and Handling

Hazard Identification: Based on related boronic acids, this compound should be handled as a potential irritant. Assume it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

-

Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Conclusion

This compound is a highly functionalized building block with distinct physicochemical properties driven by its strong electron-withdrawing substituents. Its enhanced Lewis acidity, predictable reactivity in cross-coupling reactions, and characteristic spectroscopic signature make it a valuable tool for synthetic chemists. The experimental protocols and data provided in this guide offer a robust framework for the successful application and characterization of this important reagent in advanced research and development settings.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

-

Solubility Test | AxisPharm. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry, 78(10), 4674-4684.

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters. Retrieved January 4, 2026, from [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved January 4, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 4, 2026, from [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved January 4, 2026, from [Link]

-

pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

pKa measurement. (n.d.). University of Strathclyde. Retrieved January 4, 2026, from [Link]

-

3-Cyano-5-(trifluoromethyl)phenylboronic acid. (n.d.). AOBChem. Retrieved January 4, 2026, from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

-

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Solubility of investigated compounds in water. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

4-Trifluoromethylphenylboronic acid. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. 3-Cyano-5-(trifluoromethyl)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. Solubility Test | AxisPharm [axispharm.com]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid CAS number 1212021-62-9

An In-depth Technical Guide to (3-Cyano-5-(trifluoromethyl)phenyl)boronic Acid: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

This guide provides an in-depth technical overview of this compound, CAS Number 1212021-62-9. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights into the synthesis, handling, reactivity, and strategic application of this valuable chemical building block. The narrative is grounded in established chemical principles and supported by authoritative references, reflecting field-proven expertise.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

This compound belongs to a class of highly valuable reagents in modern organic synthesis. The presence of both a cyano (-CN) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts unique electronic properties. These strong electron-withdrawing groups significantly influence the reactivity of the boronic acid moiety and the physicochemical properties of the molecules into which it is incorporated.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets[1][2][3]. The cyano group, also a potent electron-withdrawing group, can participate in various chemical transformations and act as a hydrogen bond acceptor, further modulating a molecule's properties. Consequently, this boronic acid is a prime building block for creating complex molecules in drug discovery and materials science[4][5][6].

Physicochemical and Spectroscopic Profile

While specific, experimentally determined data for this compound is not extensively published, we can infer its properties based on well-understood chemical principles and data from closely related analogues.

Core Properties

| Property | Value | Reference/Source |

| CAS Number | 1212021-62-9 | [7][8][9] |

| Molecular Formula | C₈H₅BF₃NO₂ | [7][8][9] |

| Molecular Weight | 214.94 g/mol | [7][8][9] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Purity | Typically >95% (commercial grades) | [7] |

Predicted Physicochemical Properties

The strong electron-withdrawing nature of the cyano and trifluoromethyl groups is expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[10][11]. This increased acidity can enhance its reactivity in certain cross-coupling reactions.

The solubility is predicted to be high in polar organic solvents like acetone, THF, and DMSO, and lower in nonpolar solvents such as hexanes, a common characteristic for phenylboronic acids[10][12]. The melting point for analogous compounds, such as 3,5-Bis(trifluoromethyl)phenylboronic acid, is in the range of 217-220 °C, suggesting a relatively high melting point for the title compound as well[13].

Expected Spectroscopic Signature

For a researcher synthesizing or using this compound, verifying its identity is paramount. Below are the expected NMR characteristics based on its structure and data from similar compounds.

-

¹H NMR (in DMSO-d₆):

-

The aromatic region should display three distinct signals, likely appearing as singlets or narrow multiplets, corresponding to the three protons on the phenyl ring.

-

A broad singlet corresponding to the two hydroxyl protons of the boronic acid group, B(OH)₂, would also be expected. The chemical shift of this peak is often variable and can exchange with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

The spectrum will be complex due to the various carbon environments. Key signals would include:

-

The carbon bearing the boronic acid group.

-

The carbon of the cyano group.

-

The carbon of the trifluoromethyl group, which will appear as a quartet due to C-F coupling.

-

Four other distinct aromatic carbon signals.

-

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Synthesis of this compound: A Validated Approach

Reaction Scheme

The synthesis proceeds via a two-step, one-pot process involving the formation of a Grignard reagent from the corresponding aryl bromide, followed by quenching with a borate ester and subsequent acidic workup.

Caption: Proposed synthetic workflow for the target boronic acid.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-(trifluoromethyl)benzonitrile

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

-

Add a portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under inert gas, dissolve trimethyl borate (2.0 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent solution to the cold trimethyl borate solution via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Carefully quench the reaction by slowly adding cold 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude boronic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford the pure this compound as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals and organic electronics[9][14][15].

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing groups on the boronic acid can influence the rate of the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol provides a general framework for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the vessel. The use of a solvent mixture like dioxane/water is common.

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a Senior Application Scientist, ensuring safe laboratory practices is paramount. This compound, like other arylboronic acids, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can dehydrate to form boroxines.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion and Future Outlook

This compound is a sophisticated building block with significant potential in the synthesis of high-value molecules. Its unique electronic profile, stemming from the trifluoromethyl and cyano substituents, makes it an attractive tool for fine-tuning the properties of pharmaceutical candidates and advanced materials. While specific applications of this particular reagent are still emerging in the public domain, the robust and predictable reactivity of the boronic acid functional group in Suzuki-Miyaura coupling ensures its continued relevance. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate this and similar reagents into their synthetic strategies, paving the way for future innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. mdpi.com [mdpi.com]

- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. aobchem.com [aobchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 13. WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. nbinno.com [nbinno.com]

structure elucidation of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

An In-depth Technical Guide to the Structure Elucidation of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (molecular formula: C₈H₅BF₃NO₂) is a substituted arylboronic acid of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling, a cyano group, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for novel molecular architectures. A rigorous and unambiguous confirmation of its chemical structure is paramount for its application in any synthetic or developmental program. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating workflow from initial characterization to definitive three-dimensional structure determination.

The Strategic Workflow for Structure Elucidation

The elucidation of a complex organic molecule is a systematic process where each analytical technique provides a unique piece of the structural puzzle. The data from these techniques are corroborative, building a cohesive and definitive picture of the molecule's identity and conformation. Our approach begins with foundational techniques to confirm mass and functional groups, proceeds to detailed mapping of the atomic framework through Nuclear Magnetic Resonance (NMR), and culminates in the unequivocal determination of the three-dimensional structure via X-ray crystallography.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Mass and Functional Group Identity

Mass Spectrometry (MS)

Causality: The first step in identifying any compound is to confirm its molecular weight and, by extension, its elemental formula. High-resolution mass spectrometry (HRMS) provides the necessary precision to distinguish the target compound from other potential isomers or impurities. Boronic acids can be challenging to analyze by MS due to their propensity to undergo thermally induced dehydration to form cyclic boroxine trimers.[2] However, modern soft ionization techniques like Electrospray Ionization (ESI) coupled with UPLC can analyze boronic acids directly, often without derivatization, minimizing this complication.[3]

Experimental Protocol (UPLC-ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as acetonitrile and 10 mM ammonium acetate solution.[3]

-

Instrumentation: Utilize an Acquity UPLC system coupled to a tandem quadrupole mass spectrometer.

-

Chromatography: Employ a C18 column (e.g., Acquity BEH C18) for separation.[3]

-

Ionization: Operate the ESI source in both positive and negative ion modes to capture the most stable molecular ions. Negative ion mode is often effective for boronic acids.

-

Data Acquisition: Perform a full scan to identify the parent ion and product ion scans (MS/MS) to observe fragmentation patterns, which can further support the proposed structure.

Expected Data: The elemental composition C₈H₅BF₃NO₂ dictates the expected mass.

| Parameter | Theoretical Value | Expected Observation (m/z) |

| Molecular Formula | C₈H₅BF₃NO₂ | |

| Monoisotopic Mass | 214.0345 | |

| [M-H]⁻ Ion (Negative ESI) | C₈H₄BF₃NO₂⁻ | 213.0267 |

| [M+H]⁺ Ion (Positive ESI) | C₈H₆BF₃NO₂⁺ | 215.0423 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups within a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint." For this compound, FT-IR confirms the simultaneous presence of the O-H (boronic acid), C≡N (cyano), and C-F (trifluoromethyl) moieties.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Expected Data:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Reference |

| Boronic Acid | O–H stretch (broad) | 3400–3200 | [4] |

| Cyano | C≡N stretch | ~2230–2210 | [5] |

| Aromatic Ring | C=C stretch | ~1600, 1475 | [6] |

| Boronic Acid | B–O stretch | ~1350 | [6] |

| Trifluoromethyl | C–F stretch (strong) | ~1300–1100 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing different nuclei (¹H, ¹³C, ¹¹B, ¹⁹F), a complete picture of the atomic framework and its electronic environment can be assembled.

Caption: Complementary nature of multinuclear NMR analysis.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Special Considerations for ¹¹B NMR: Utilize a quartz NMR tube to avoid the broad background signal from borosilicate glass.[7]

-

Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei. 2D experiments like COSY and HSQC can be used for more complex assignments if needed.

Expected NMR Data Summary:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 - 8.2 | Multiple singlets/doublets | 3 x Ar-H (Aromatic Protons) |

| ~8.0 (broad) | Singlet | 2 x B(OH)₂ | |

| ¹³C | ~160 - 110 | Multiple signals | 6 x Ar-C |

| ~123 (quartet, JCF ≈ 272 Hz) | Quartet | -CF₃ | |

| ~118 | Singlet | -C≡N | |

| ¹¹B | ~30 - 28 | Singlet (broad) | -B(OH)₂ (sp² Boron) |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Detailed Interpretation:

-

¹H NMR: The three aromatic protons will appear in the downfield region. Due to the meta-substitution pattern, they will likely present as closely spaced multiplets or singlets, reflecting their distinct electronic environments. The two hydroxyl protons on the boron atom typically appear as a broad singlet that may exchange with trace water in the solvent.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the boron will be deshielded, while the carbons bearing the cyano and trifluoromethyl groups will also have characteristic shifts. The trifluoromethyl carbon signal will be split into a quartet due to coupling with the three fluorine atoms.[6]

-

¹¹B NMR: This is a crucial experiment for characterizing boronic acids.[8][9] The observation of a single, relatively broad peak around δ 28-30 ppm is definitive evidence for a tricoordinate, sp²-hybridized boron atom, characteristic of a boronic acid.[10][11] Tetrahedral sp³-hybridized boronate esters or salts would appear significantly upfield (δ 5-15 ppm).[8]

-

¹⁹F NMR: As a highly sensitive and 100% abundant nucleus, ¹⁹F NMR provides an unambiguous signal for the trifluoromethyl group.[12] The three equivalent fluorine atoms will give rise to a sharp singlet around δ -63 ppm (relative to CFCl₃), confirming the presence of the -CF₃ substituent.[13][14]

X-ray Crystallography: The Gold Standard for 3D Structure

Causality: While NMR provides the constitutional structure (atom-to-atom connectivity), single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in the solid state.[15] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[16] For a related compound, 3-cyanophenylboronic acid, crystallographic analysis revealed that the boronic acid group is twisted relative to the phenyl ring and that molecules are linked by O-H···O and O-H···N hydrogen bonds to form chains.[17] A similar arrangement can be anticipated for the title compound.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., water, ethanol, or mixed solvents).[15]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[15]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.

Expected Structural Parameters:

-

Molecular Geometry: Confirmation of a planar phenyl ring with the boronic acid, cyano, and trifluoromethyl groups at positions 1, 3, and 5, respectively. The B(OH)₂ group is expected to be twisted out of the plane of the aromatic ring.[17][18]

-

Bond Lengths:

-

Intermolecular Interactions: The structure will likely be dominated by strong hydrogen bonds. The hydroxyl groups of the boronic acid can act as hydrogen bond donors to the oxygen atoms of neighboring boronic acid groups (forming classic head-to-tail dimers) or to the nitrogen atom of the cyano group.[17] These interactions organize the molecules into a stable three-dimensional crystal lattice.

Conclusion: A Self-Validating Structural Assignment

The is achieved through a logical and hierarchical application of modern analytical techniques.

Caption: The convergence of analytical data to a confirmed structure.

Mass spectrometry validates the elemental formula, while FT-IR provides a rapid check for the expected functional groups. Multinuclear NMR spectroscopy serves as the cornerstone, meticulously mapping the proton and carbon frameworks and, critically, confirming the specific chemical environments of the boron and fluorine heteroatoms. Finally, single-crystal X-ray crystallography provides the ultimate proof, delivering a high-resolution, three-dimensional model of the molecule. The congruence of data from these orthogonal techniques provides a self-validating and unequivocal confirmation of the structure, enabling its confident use in research and development.

References

-

Gabris, K. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Reddy, V. B., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

Bentley, F., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

-

Donegan, M., & Aubin, A. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

-

Dickie, D. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Gerber, T., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Farr-Jones, S., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry. Available at: [Link]

-

Hudnall, T. W. (2014). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

-

Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Available at: [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. Available at: [Link]

-

Scribe, C. (n.d.). 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Scribd. Available at: [Link]

-

San Diego State University (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

Brus, J., et al. (2018). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Chemical Science. Available at: [Link]

-

Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Kim, H., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available at: [Link]

-

Anasazi Instruments (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

-

Häb, R. K., et al. (2018). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. Available at: [Link]

-

Azom (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

ResearchGate (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate. Available at: [Link]

-

Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. Available at: [Link]

-

Canadian Science Publishing (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Science Publishing. Available at: [Link]

-

ResearchGate (n.d.). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and... ResearchGate. Available at: [Link]

-

PubChem (n.d.). Phenylboronic Acid. PubChem. Available at: [Link]

-

University of Ottawa (n.d.). Boron NMR. University of Ottawa. Available at: [Link]

-

AOBChem (n.d.). 3-Cyano-5-(trifluoromethyl)phenylboronic acid. AOBChem. Available at: [Link]

-

ResearchGate (n.d.). (a) ATR-FTIR spectra showing the cyanide stretching region of the... ResearchGate. Available at: [Link]

-

CRO SPLENDID LAB (n.d.). 3-Cyano-5-(trifluoromethyl)phenylboronic acid. CRO SPLENDID LAB. Available at: [Link]

-

Organic Syntheses (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

-

Sankaran, B., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Available at: [Link]

-

Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available at: [Link]

-

Lead Sciences (n.d.). (3-Cyano-4-(trifluoromethyl)phenyl)boronic acid. Lead Sciences. Available at: [Link]

-

Cárdenas-Valenzuela, A. J., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyano-phenyl-boronic acid. PubMed. Available at: [Link]

-

MySkinRecipes (n.d.). 3-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. MySkinRecipes. Available at: [Link]

-

Leśniewska, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

-

IJLTET (n.d.). SPECTRAL ANALYSIS AND DFT STUDY ON 3,5- BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID. IJLTET. Available at: [Link]

-

Teixeira, T., et al. (2024). Enhancing Bioactive Compound Classification through the Synergy of Fourier-Transform Infrared Spectroscopy and Advanced Machine Learning Methods. MDPI. Available at: [Link]

-

Lu, X., et al. (2022). FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions. PMC - NIH. Available at: [Link]

Sources

- 1. 3-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijltet.org [ijltet.org]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. search.library.ucsf.edu [search.library.ucsf.edu]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure and Hirshfeld surface analysis of 3-cyano-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

The Dichotomous Reactivity of Cyanophenylboronic Acids: A Technical Guide for Strategic Synthesis

Introduction: A Molecule of Strategic Duality

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, building blocks that offer both stability and versatile reactivity are of paramount importance.[1][2] Cyanophenylboronic acids, available as 2-cyano, 3-cyano, and 4-cyano isomers, have emerged as exceptionally valuable reagents due to their unique molecular architecture.[1][3][4] These compounds feature a robust phenyl ring scaffold functionalized with both a boronic acid group, a cornerstone of cross-coupling chemistry, and a cyano group, a versatile precursor for numerous functional transformations.[3][5] This guide provides an in-depth exploration of the dichotomous reactivity of the cyano group in phenylboronic acids, offering insights into achieving chemoselectivity and strategically leveraging this duality in complex molecule synthesis.

The Core Principle: Chemoselectivity

The synthetic utility of cyanophenylboronic acids hinges on the principle of chemoselectivity : the ability to react one functional group preferentially in the presence of the other.[6][7] The boronic acid and the cyano group exhibit distinct electronic properties and reactivity profiles. The boronic acid moiety is an electrophilic Lewis acid, which upon activation, participates in transmetalation cycles with transition metal catalysts.[8][9] Conversely, the cyano group is a polar, unsaturated triple bond that is generally inert under typical cross-coupling conditions but can be activated for nucleophilic attack or reduction under specific, often more forcing, conditions.[5] This difference in reactivity allows for a stepwise and controlled functionalization of the cyanophenylboronic acid scaffold.

Part 1: The Boronic Acid in Action - The Cyano Group as a Spectator

The most prevalent application of cyanophenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This powerful C-C bond-forming reaction has revolutionized the synthesis of biaryls, a common motif in active pharmaceutical ingredients (APIs) and advanced materials.[1][12] In these reactions, the cyano group is typically a well-tolerated, non-participating spectator.

The Suzuki-Miyaura Coupling: A Reliable Workhorse

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an activated boronic acid and subsequent reductive elimination to yield the biaryl product. The cyano group's electron-withdrawing nature can influence the electronic properties of the phenyl ring but generally does not interfere with the coupling process.[10]

Caption: Generalized workflow for the Suzuki-Miyaura coupling using cyanophenylboronic acid.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the coupling of 4-cyanophenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[10]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Addition of Reagents: Add a base, typically potassium carbonate (2.0 mmol) or potassium phosphate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling with Cyanophenylboronic Acids

| Component | Example | Role | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling cycle | Choice depends on the reactivity of the coupling partners. |

| Ligand | PPh₃, SPhos, XPhos, PCy₃ | Stabilizes the Pd center and facilitates the reaction steps | Bulky, electron-rich ligands are often effective for challenging substrates.[11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for transmetalation | The choice of base can significantly impact the reaction rate and yield.[9] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and facilitates the reaction | A biphasic system with water is common.[13] |

| Temperature | 80 - 120 °C | Provides activation energy for the reaction | Should be optimized for each specific reaction. |

Part 2: Awakening the Cyano Group - Preserving the Boronic Acid

While often a spectator, the cyano group is a valuable synthetic handle that can be transformed into a variety of other functional groups.[3] Achieving this transformation without affecting the boronic acid moiety requires careful selection of reagents and reaction conditions.

Reduction of the Cyano Group to a Primary Amine

The conversion of the nitrile to a primary amine (a benzylamine derivative) is a highly valuable transformation in medicinal chemistry. However, many common reducing agents, such as lithium aluminum hydride (LAH), can also reduce the boronic acid.[14] Therefore, chemoselective reduction is crucial.

Strategies for Chemoselective Nitrile Reduction:

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be effective. The reaction conditions (pressure, temperature, solvent) must be carefully controlled to avoid over-reduction or degradation of the boronic acid.

-

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), can selectively reduce nitriles in the presence of boronic acids under specific conditions.

-

Protection-Reduction-Deprotection: An alternative strategy involves protecting the boronic acid as a boronate ester (e.g., a pinacol or MIDA ester).[14][15] These esters are generally more robust towards a wider range of reducing agents. After nitrile reduction, the protecting group can be removed to regenerate the boronic acid.

Caption: Strategies for the selective reduction of the cyano group in cyanophenylboronic acids.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, typically with heating. These conditions can also promote protodeboronation (loss of the boronic acid group). Therefore, milder, controlled conditions are necessary to preserve the B(OH)₂ moiety. The use of enzyme-catalyzed hydrolysis or specific metal catalysts can offer higher chemoselectivity.

Cycloaddition Reactions

The nitrile triple bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles.[16][17] This transformation is particularly valuable in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids. These reactions are typically performed under conditions that are compatible with the boronic acid group.

Conclusion: A Tool for Strategic Molecular Design

Cyanophenylboronic acids are more than just reagents for Suzuki-Miyaura coupling. Their dual functionality, when strategically managed, provides a powerful platform for the synthesis of complex and diverse molecular architectures. By understanding the principles of chemoselectivity and carefully selecting reaction conditions, researchers can either utilize the boronic acid while the cyano group remains a silent spectator or awaken the reactivity of the cyano group to forge new functionalities. This guide serves as a foundational resource for harnessing the full synthetic potential of these versatile building blocks in drug discovery and materials science.

References

-

Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. Pharmaffiliates. [Link]

-

Dhara, H. N., et al. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Mn(III)‐mediated addition of arylboronic acid to nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. Pharmaffiliates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatile Building Block: Applications of 3-Cyanophenylboronic Acid in Organic Synthesis. Pharmaffiliates. [Link]

-

Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Alnoor Digital Repository. [Link]

-

Yan, J., et al. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

-

Kumar, S., et al. (2023). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

-

Chemistry Stack Exchange. (2021). I need to reduce the Nitrile group without affecting the boronic acid. How to do that?. [Link]

-

Ismalaj, E., et al. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Cyanation of aromatic/vinylic boronic acids with α-cyanoacetates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of 4-Cyanophenylboronic Acid in Modern Pharmaceutical Research. Pharmaffiliates. [Link]

-

Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. [Link]

-

Pye, D. R., & Sigano, D. M. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition. [Link]

-

MDPI. (n.d.). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Cravotto, G., et al. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]

-

Wikipedia. (n.d.). Cycloaddition. [Link]

-

Wikipedia. (n.d.). Chemoselectivity. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advanced Materials Synthesis with 4-Cyanophenylboronic Acid. Pharmaffiliates. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

ACS Publications. (n.d.). Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles. [Link]

-

Grabowski, S. J. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules. [Link]

-

LookChem. (n.d.). 4-Cyanophenylboronic acid. [Link]

-

PubChem. (n.d.). 4-Cyanophenylboronic acid. [Link]

-

PubChem. (n.d.). 3-Cyanophenylboronic acid. [Link]

-

ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. [Link]

-

Wiley Online Library. (n.d.). Catalytic Reduction of Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoselectivity - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. nbinno.com [nbinno.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Cycloaddition - Wikipedia [en.wikipedia.org]

Introduction: The Trifluoromethyl Group as a Bioisostere and Reactivity Modulator

Sources

- 1. scilit.com [scilit.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nbinno.com [nbinno.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (3-Cyano-5-(trifluoromethyl)phenyl)boronic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Modern Suzuki-Miyaura Reagent

To the researchers, scientists, and drug development professionals at the forefront of innovation, the physical properties of our reagents are as critical as their reactivity. Among the vast arsenal of building blocks for modern organic synthesis, substituted phenylboronic acids hold a place of prominence, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a specific, highly functionalized reagent: (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid. Its unique electronic properties, imparted by the electron-withdrawing cyano and trifluoromethyl groups, make it an invaluable tool for creating novel molecular architectures.[3][4] However, the very features that make this compound synthetically interesting also dictate its behavior in solution, a crucial factor for reaction setup, optimization, and purification.

This document moves beyond a simple data sheet. It is designed as a technical guide to understanding and experimentally determining the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively published, we can leverage our understanding of physical organic chemistry and data from analogous structures to predict its behavior and provide a robust framework for its empirical determination.[5]

Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, three key functional groups dictate its interactions: the boronic acid moiety, the cyano group, and the trifluoromethyl group.

-

The Boronic Acid Group (-B(OH)₂): This is the primary driver of polarity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[5] However, boronic acids have a known propensity to dehydrate and form cyclic anhydrides called boroxines, which are less polar and can complicate solubility behavior.[1][6] This equilibrium between the acid and its boroxine is influenced by the solvent and temperature.[1]

-

The Cyano Group (-C≡N): This is a strongly polar, electron-withdrawing group. The nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

-

The Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing due to the high electronegativity of fluorine atoms.[4][7] While the C-F bonds are polar, the overall contribution to molecular polarity is complex. The -CF₃ group is generally considered to be lipophilic, which can enhance solubility in less polar organic solvents compared to a non-fluorinated analog.

Molecular Structure and Expected Interactions:

The combination of a polar, hydrogen-bonding head (the boronic acid) with a more lipophilic, electronically demanding, and polarizable aromatic ring results in a molecule with nuanced solubility characteristics. We can anticipate favorable interactions with solvents that can engage in hydrogen bonding and accommodate a polar, aromatic system.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and data from structurally related phenylboronic acids, a qualitative solubility profile for this compound can be predicted. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][8][9] The presence of the polar cyano group and the trifluoromethyl group is expected to modulate this behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents are highly polar and can act as strong hydrogen bond acceptors, effectively solvating the boronic acid's hydroxyl groups. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Moderate to High | Ethers are good hydrogen bond acceptors and can solvate the boronic acid moiety. THF and dioxane are generally better solvents for polar compounds than diethyl ether.[1] |

| Ketones | Acetone, 2-Butanone (MEK) | Moderate to High | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid generally shows good solubility in ketones.[1][8] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are polar, protic solvents that can engage in hydrogen bonding as both donors and acceptors. This can lead to competition for hydrogen bonding sites with the solute, but generally good solubility is expected. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Low to Moderate | These solvents are weakly polar. While phenylboronic acid has some solubility in chloroform[1][8], the increased polarity from the cyano group may limit solubility in less polar halogenated solvents. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Low | These are nonpolar solvents and are unlikely to effectively solvate the polar boronic acid and cyano functionalities. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | As nonpolar solvents, they are poor solvents for polar compounds. Hydrocarbons are often used as anti-solvents for the crystallization of boronic acids.[1][9] |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific literature data, an experimental approach is necessary to obtain quantitative solubility values. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids.[1][5][6] This method involves visually or instrumentally observing the dissolution of a solid in a liquid upon controlled heating to find the temperature at which a mixture of known composition becomes a single, clear phase.

Workflow for Solubility Determination

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvents (anhydrous, high purity)

-

Analytical balance (±0.0001 g)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating fluid bath with precise temperature control

-

Calibrated digital thermometer (±0.1 °C)

-

Turbidity sensor or a light source and detector (optional, for enhanced precision)

Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the jacketed glass vessel.

-

Accurately weigh a specific amount of the desired organic solvent into the same vessel to create a biphasic sample of known composition (mole fraction).

-

Seal the vessel to prevent solvent evaporation.

-

-

Heating and Stirring:

-

Place the vessel in the circulating bath and begin vigorous stirring to ensure the suspension is homogeneous.

-

Start heating the sample at a slow, constant rate (e.g., 0.1-0.3 K/min).[6] A slow heating rate is crucial to maintain thermal equilibrium.

-

-

Turbidity Monitoring and Data Collection:

-

Continuously monitor the mixture. The point of complete dissolution is marked by the disappearance of the last solid particles, resulting in a perfectly clear solution.

-

For higher accuracy, a turbidity probe can be used, which measures the intensity of a light beam passing through the solution. The clear point is identified by a sharp increase in measured light intensity.[1][5]

-

Record the temperature at which the solution becomes clear. This is the equilibrium solubility temperature for that specific mole fraction.

-

-

Constructing the Solubility Curve:

-

Repeat steps 1-3 for a range of different compositions (mole fractions) of the boronic acid in the same solvent.

-

Plot the mole fraction of the solute (x) against the corresponding equilibrium solubility temperature (T) to construct the solubility curve. This provides a comprehensive understanding of the compound's solubility across a temperature range.

-

Self-Validation and Trustworthiness:

-

Purity of Reagents: Ensure the boronic acid and solvents are of high purity, as impurities can significantly affect solubility measurements.

-

Equilibrium: The slow heating rate is critical to ensure that the measured temperature represents a true thermodynamic equilibrium point.

-

Reproducibility: Perform measurements in triplicate for at least a few compositions to ensure the reproducibility of the results.

Conclusion and Practical Implications

Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to its practical application. For process chemists, this knowledge informs the choice of solvent for Suzuki-Miyaura couplings, influencing reaction kinetics, product yield, and ease of purification.[1] For medicinal chemists, solubility data is critical for designing screening assays and for the formulation of potential drug candidates.[10][11]

While this guide provides a predictive framework based on established chemical principles, the outlined experimental protocol offers a clear and reliable path to obtaining the precise, quantitative data required for rigorous scientific and development work. By systematically evaluating solubility in key solvent classes, researchers can unlock the full synthetic potential of this versatile building block.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- MySkinRecipes. (n.d.). 3-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID.

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Singh, S., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Guidechem. (2023). What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid?.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

- Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace.

- CPhI Online. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.

- Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.

- Techem. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.

Sources

- 1. d-nb.info [d-nb.info]

- 2. nbinno.com [nbinno.com]

- 3. 3-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [kuscholarworks.ku.edu]

An In-Depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

<

Introduction

Substituted phenylboronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, finding extensive application in academia and the pharmaceutical industry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for preparing these versatile compounds, offering insights into the underlying mechanisms, practical experimental protocols, and methods for their characterization and purification. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for the synthesis of this critical class of molecules.

Aryl boronic acids and their derivatives are vital for creating a wide array of organic molecules, including many pharmaceuticals and materials for organic electronics.[3] The ability to introduce a boronic acid or boronate ester group onto a phenyl ring with specific substituents is a crucial step in the synthesis of complex molecular architectures. This guide will delve into the most prevalent and effective methods for achieving this transformation.

Core Synthetic Methodologies

The synthesis of substituted phenylboronic acids can be broadly categorized into three primary strategies: the reaction of organometallic reagents with borate esters, the palladium-catalyzed Miyaura borylation, and the direct C-H activation/borylation of arenes. Each of these approaches offers distinct advantages and is suited to different substrate scopes and functional group tolerances.

Synthesis via Organometallic Reagents

The traditional and still widely used method for preparing arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate followed by aqueous workup.[4]

1.1. Grignard-Based Synthesis

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a cornerstone of boronic acid synthesis.[5] The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester intermediate furnishes the desired phenylboronic acid.

A critical aspect of this method is controlling the stoichiometry to prevent the formation of undesired diaryl- and triarylborane species.[6] Using an excess of the trialkyl borate can help to mitigate this issue.[5] The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

-